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Cat. No.: B1664167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Desacetylvinblastine hydrazide (DAVLBH) is a potent cytotoxic agent derived from the vinca

alkaloid vinblastine. As a member of the vinca alkaloid family, its primary mechanism of action

involves the disruption of microtubule dynamics, a critical process for cell division, leading to

cell cycle arrest and apoptosis. This property makes DAVLBH a valuable payload for targeted

cancer therapies, particularly in the development of Antibody-Drug Conjugates (ADCs) and

Small Molecule-Drug Conjugates (SMDCs). This technical guide provides an in-depth overview

of DAVLBH, including its synthesis, mechanism of action, experimental protocols for its use in

cancer research, and a summary of its efficacy and pharmacokinetic profile.

Chemical Properties
Desacetylvinblastine hydrazide is synthesized from vinblastine. The chemical properties of 4-

Desacetylvinblastine hydrazide are summarized in the table below.[1]
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Property Value

Chemical Name 4-Desacetylvinblastine hydrazide

CAS Number 55383-37-4

Molecular Formula C43H56N6O7

Molecular Weight 768.94 g/mol

PSA 182.92

LogP 4.22990

Hydrogen Bond Donor Count 6

Hydrogen Bond Acceptor Count 11

Rotatable Bond Count 7

Synthesis and Conjugation
The synthesis of DAVLBH and its subsequent conjugation to targeting moieties are critical

steps in the development of DAVLBH-based cancer therapeutics.

Synthesis of Desacetylvinblastine Hydrazide
A common method for synthesizing 4-desacetylvinblastine hydrazide involves the reaction of

vinblastine with hydrazine.[1] A general protocol is as follows:

Experimental Protocol: Synthesis of 4-Desacetylvinblastine Hydrazide

Reaction Setup: Dissolve vinblastine in ethanol.

Reagent Addition: Add hydrazine to the solution.

Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.[1]

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC).
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Purification: Upon completion, the product, deacetylvinblastine monohydrazide, is purified

from the reaction mixture.

Note: This is a generalized protocol. Reaction conditions, such as the concentration of

reactants and purification methods, may require optimization.

Conjugation to Targeting Moieties
DAVLBH is a key component in targeted therapies, where it is conjugated to a targeting ligand,

such as a monoclonal antibody or a small molecule, via a chemical linker.[2][3][4] This

approach allows for the selective delivery of the potent cytotoxic agent to cancer cells.

Experimental Protocol: Synthesis of a Small Molecule-Drug Conjugate (CRL-L1-DAVLBH)

This protocol describes the synthesis of a DAVLBH conjugate targeting the cholecystokinin 2

receptor (CCK2R).[2]

Preparation of Ligand-Linker: Synthesize the CCK2R ligand-linker conjugate (CRL-L1) as

previously described.

Reaction Setup: Dissolve CRL-L1 in argon-purged HPLC grade water and adjust the pH to

~7 using argon-purged sodium bicarbonate.

Addition of Activated DAVLBH: Prepare a solution of disulfide-activated DAVLBH in

tetrahydrofuran (THF) and add it to the CRL-L1 solution.[2]

Reaction Monitoring: Monitor the reaction progress using analytical LRMS-LCMS. The

reaction is typically complete within 20 minutes.[2]

Purification: Purify the crude CRL-L1-DAVLBH conjugate by preparative reverse-phase

HPLC.[2]

Experimental Protocol: General Antibody-Drug Conjugation via Disulfide Linker

This protocol outlines the general steps for conjugating a drug like DAVLBH to an antibody

through a disulfide linker.
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Antibody Reduction: Partially reduce the antibody using a reducing agent like dithiothreitol

(DTT) or tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups from the

interchain disulfide bonds.[5][6]

Purification of Reduced Antibody: Remove the excess reducing agent by desalting

chromatography (e.g., G25 column).[5]

Conjugation: React the reduced antibody with a DAVLBH-linker construct containing a thiol-

reactive group (e.g., maleimide) that will form a disulfide bond with the antibody's free thiols.

[6][7] The reaction is typically incubated on ice for about an hour.[5]

Quenching: Quench the reaction with an excess of a thiol-containing compound like cysteine

to cap any unreacted maleimide groups.[5]

Purification of ADC: Purify the resulting ADC using a desalting column to remove excess

drug-linker and quenching agent.[5]

Synthesis of DAVLBH

ADC/SMDC Synthesis

Purification

Vinblastine DAVLBH
Hydrazine, Ethanol, 60°C

Activated_DAVLBH
Linker Activation

ConjugateConjugation

Targeting Moiety
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Caption: General workflow for the synthesis and conjugation of Desacetylvinblastine
hydrazide.

Mechanism of Action
The primary mechanism of action of DAVLBH, like other vinca alkaloids, is the inhibition of

tubulin polymerization.[8][9] This disruption of microtubule dynamics has several downstream
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consequences that ultimately lead to cancer cell death.

Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for

various cellular processes, most notably the formation of the mitotic spindle during cell division.

[10] Vinca alkaloids bind to β-tubulin, preventing its polymerization into microtubules. This leads

to the depolymerization of existing microtubules and the destruction of the mitotic spindle.[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on tubulin polymerization by monitoring the

change in turbidity of a tubulin solution.[11][12]

Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.[13]

Reaction Mixture: In a 96-well plate, combine the tubulin solution with the polymerization

buffer containing GTP. Add the test compound (e.g., DAVLBH) at various concentrations.

Include positive (e.g., paclitaxel for stabilization) and negative (e.g., vehicle control) controls.

[11][12]

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

[11][13]

Data Acquisition: Measure the absorbance (turbidity) at 350 nm every 30 seconds for 60-90

minutes.[12][13]

Analysis: Plot the absorbance over time to generate polymerization curves. Inhibition of

polymerization will result in a decrease in the rate and extent of the absorbance increase.[11]
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Caption: Mechanism of action of Desacetylvinblastine hydrazide on microtubule dynamics.

Downstream Signaling Pathways
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The disruption of microtubule dynamics by DAVLBH triggers a cascade of cellular events and

affects multiple signaling pathways, ultimately leading to apoptosis. While the primary effect is

mitotic arrest, vinca alkaloids can also induce apoptosis in interphase cells.[2] The disruption of

the microtubule network can impact intracellular trafficking and signaling cascades that are

dependent on an intact cytoskeleton. For example, microtubule disruption has been shown to

influence MAPK (mitogen-activated protein kinase) signaling pathways, including the activation

of JNK (c-Jun N-terminal kinase), which is involved in pro-apoptotic signaling.[10]
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Caption: Key signaling events downstream of DAVLBH-induced microtubule disruption.

Efficacy and Pharmacokinetics
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The efficacy of DAVLBH is primarily evaluated in the context of its targeted conjugates. In vitro

and in vivo studies have demonstrated the potent anti-cancer activity of these conjugates.

In Vitro Cytotoxicity
The cytotoxic activity of DAVLBH and its conjugates is typically assessed by measuring the

half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Compound Cell Line IC50 Reference

CRL-L1-DAVBH HEK 293-CCK2R ~10 nM [2]

L1-DAVBH

(nontargeted)
HEK 293-CCK2R >1 µM [2]

Free DAVLBH HEK 293-CCK2R ~1 nM [2]

Z-GP-DAVLBH
SJSA-1

(Osteosarcoma)
~50 nM (48h) [14]

Z-GP-DAVLBH 143B (Osteosarcoma) ~100 nM (48h) [14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.[15]

Compound Treatment: Treat the cells with serial dilutions of the DAVLBH conjugate for a

specified period (e.g., 24, 48, or 72 hours).[15]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.[15]

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 595 nm)

using a microplate reader.[15]
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IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that

inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.

In Vivo Efficacy
The anti-tumor activity of DAVLBH conjugates is evaluated in preclinical animal models,

typically xenograft models where human cancer cells are implanted in immunocompromised

mice.

Conjugate Tumor Model Dosing Outcome

KS1/4-DAVLBH N/A
17 mg/kg (rats), 15

mg/kg (monkeys)

Pharmacokinetic

study

EC145 KB tumor xenografts 1 µmol/kg s.c. x 6
Marked antitumor

activity

CRL-L1-TubBH
CCK2R-expressing

xenografts
N/A Tumor regression

Experimental Protocol: Xenograft Efficacy Study

Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised

mice.

Tumor Growth: Allow the tumors to grow to a specified size.

Treatment: Administer the DAVLBH conjugate at various doses and schedules. Include a

vehicle control group.

Monitoring: Monitor tumor volume and body weight of the mice regularly.

Endpoint: The study is typically concluded when tumors in the control group reach a

predetermined size, or after a specified duration.

Analysis: Compare the tumor growth inhibition between the treated and control groups to

assess the efficacy of the conjugate.
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Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution,

metabolism, and excretion (ADME) of DAVLBH conjugates.

A study on the monoclonal antibody-vinca conjugate KS 1/4-desacetylvinblastine hydrazide
([3H]LY203725) in rats and monkeys provided the following PK parameters:[2]

Species Dose
Elimination Half-
lives (t1/2)

Primary
Elimination Route

Rat 17 mg/kg i.v.
10 and 143 hours

(biphasic)
Fecal excretion

Monkey 15 mg/kg i.v.
11 and 66 hours

(biphasic)
Fecal excretion

The half-life of free DAVLBH in the plasma of monkeys dosed with the conjugate was 16 hours.

[2] Administration of unconjugated DAVLBH to rats showed a rapid initial decrease followed by

a slower elimination with a half-life of 1.4 hours.[2]

Conclusion
Desacetylvinblastine hydrazide is a potent microtubule-disrupting agent with significant

potential as a cytotoxic payload in targeted cancer therapies. Its well-characterized mechanism

of action and the ability to be conjugated to various targeting moieties make it a valuable tool in

the development of next-generation anti-cancer drugs. This technical guide provides a

comprehensive overview of the key aspects of DAVLBH for researchers and drug development

professionals, from its synthesis and conjugation to its biological activity and pharmacokinetic

profile. Further research and development of DAVLBH-based conjugates hold promise for

improving the efficacy and reducing the toxicity of cancer chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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